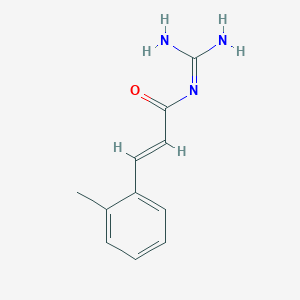
2-Propenamide,N-(aminoiminomethyl)-3-(2-methylphenyl)-,(2E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-(aminoiminomethyl)-3-(2-methylphenyl)-,(2E)-(9CI) is a complex organic compound with a unique structure that includes both an amide and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(aminoiminomethyl)-3-(2-methylphenyl)-,(2E)-(9CI) typically involves the reaction of 2-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanamide to yield the final product. The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(aminoiminomethyl)-3-(2-methylphenyl)-,(2E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or imines.
Scientific Research Applications
2-Propenamide, N-(aminoiminomethyl)-3-(2-methylphenyl)-,(2E)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(aminoiminomethyl)-3-(2-methylphenyl)-,(2E)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N-[2-(diethylamino)ethyl]-2-methyl-
- 2-Propenamide, N-[(diethylamino)methyl]-2-methyl-
Uniqueness
2-Propenamide, N-(aminoiminomethyl)-3-(2-methylphenyl)-,(2E)-(9CI) is unique due to its specific structural features, including the presence of both an amide and an imine group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(E)-N-(diaminomethylidene)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13N3O/c1-8-4-2-3-5-9(8)6-7-10(15)14-11(12)13/h2-7H,1H3,(H4,12,13,14,15)/b7-6+ |
InChI Key |
MMVUASXGHTWYSF-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N=C(N)N |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















